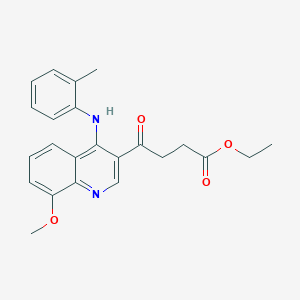
3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
Cat. No. B133303
Key on ui cas rn:
150907-43-0
M. Wt: 392.4 g/mol
InChI Key: HPXFYCXZUAIFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05362743
Procedure details


In a flame-dried, three-necked round-bottomed reaction flask equipped with reflux condenser, magnetic stirring bar and addition funnel, there were placed 1.72 g (0.00535 mole) of 4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline (the product of Preparation C) dissolved in 15 mL of dry tetrahydrofuran. Stirring was commenced and the resulting organic solution was then treated dropwise with a solution consisting of 573 mg (0.00535 mole) of o-toluidine (available from the Aldrich Chemical Company, Inc. of Milwaukee, Wis.) dissolved in 15 mL of dry tetrahydrofuran. The resulting reaction mixture was then stirred and heated to 60° C. and thereafter kept at that temperature for a period of approximately 16 hours (i.e., overnight). Upon completion of this step, the final reaction mixture was slowly allowed to cool to ambient temperatures (ca. 20° C.) and the yellow precipitate which resulted was subsequently collected by means of suction filtration and air-dried on the filter funnel to constant weight. Recrystallization of the latter crude salt material from methylene chloride/ethyl acetate/petroleum ether then gave 1.75 g (76%) of pure 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline as the hydrochloride salt, m.p. 210°-211° C. The pure product was further characterized by means of mass spectrum (MS) analysis and nuclear magnetic resonance (NMR) data, in addition to elemental analysis.
Name
4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline
Quantity
1.72 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14](=[O:22])[CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[NH2:23][C:24]1[C:25]([CH3:30])=[CH:26][CH:27]=[CH:28][CH:29]=1>O1CCCC1>[CH2:20]([O:19][C:17]([CH2:16][CH2:15][C:14]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[NH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[CH3:30])=[CH:10][CH:9]=[CH:8][C:7]=2[O:12][CH3:13])=[O:22])=[O:18])[CH3:21]
|
Inputs


Step One
|
Name
|
4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC2=C(C=CC=C12)OC)C(CCC(=O)OCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
573 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC=CC1)C
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a flame-dried, three-necked round-bottomed reaction flask equipped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
condenser, magnetic stirring bar and addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product of Preparation C)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting organic solution was then treated dropwise with a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(i.e., overnight)
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of this step, the final reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperatures (ca. 20° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the yellow precipitate which resulted
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was subsequently collected by means of suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried on the filter funnel to constant weight
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the latter crude salt material from methylene chloride/ethyl acetate/petroleum ether
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)CCC(=O)C=1C=NC2=C(C=CC=C2C1NC1=C(C=CC=C1)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.75 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
